
1-(2,6-difluorophenyl)-1H-pyrrole
Overview
Description
1-(2,6-difluorophenyl)-1H-pyrrole is a useful research compound. Its molecular formula is C10H7F2N and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
- 1H-Pyrrole derivatives, similar to 1-(2,6-difluorophenyl)-1H-pyrrole, have been studied for their synthesis and reactivity. For instance, 1-pentafluorophenyl-1H-pyrrole and its electrophilic substitution reactions have been explored, leading to the selective and high-yield conversion of 2-substituted products into 3-substituted products. This provides a general synthesis approach for 3-acylpyrroles (K. Hrnčariková & D. Végh, 2003).
Electromagnetic Properties
- Pyrrole derivatives have been investigated for their electronic and structural properties. For example, diferrocenyl-1-phenyl-1H-pyrroles have shown considerable electron delocalization and display electrochemically reversible one-electron transfer processes, highlighting their potential in electromagnetic applications (Alexander Hildebrandt et al., 2011).
Anti-Inflammatory Activity
- Pyrrole derivatives like 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile have been synthesized and shown potent anti-inflammatory activity, indicating their potential in pharmacological applications (S. Dholakia, 2023).
Anion Receptors
- Some 1H-pyrrole derivatives have been used as building blocks for anion receptors, showing enhanced affinity for anions such as fluoride, chloride, or dihydrogen phosphate. This suggests their use in sensing and detection technologies (P. Anzenbacher et al., 2000).
Electrochromic Properties
- Pyrrole derivatives have been explored for their electrochromic properties. For instance, copolymerization of 1-(perfluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole has been used to achieve desired multichromic properties, showing potential for use in electrochromic devices (P. Camurlu et al., 2008).
Photochemical Reactions
- Visible light-mediated annulation of N-arylpyrroles with arylalkynes, including 1-(2,6-dibromophenyl)-1H-pyrrole, has been used to synthesize pyrrolo[1,2-a]quinolines and ullazines. This demonstrates the role of pyrrole derivatives in photochemical synthesis processes (Amrita Das et al., 2016).
Corrosion Inhibition
- Pyrrole derivatives have been used in corrosion inhibition. A study on 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone shows its efficiency in inhibiting steel corrosion, indicating its potential in industrial applications (Abdelhadi Louroubi et al., 2019).
Properties
IUPAC Name |
1-(2,6-difluorophenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHAIKNLYUBPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381611 | |
| Record name | 1-(2,6-difluorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195711-23-0 | |
| Record name | 1-(2,6-difluorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


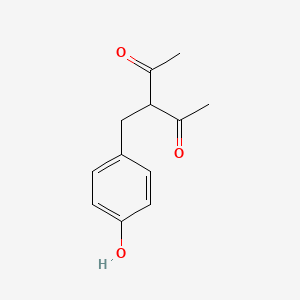


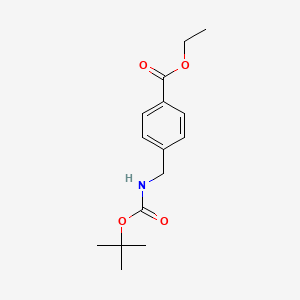
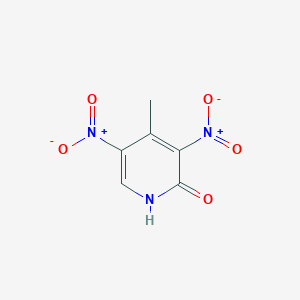
![4-cyanobicyclo[2.2.2]octane-1-carboxylic Acid](/img/structure/B3031135.png)



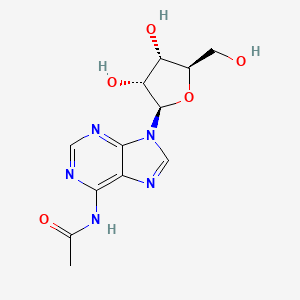
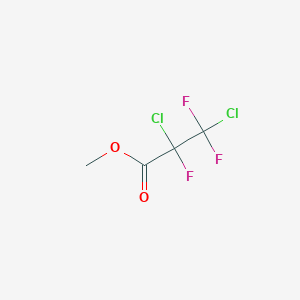
![2-[(4-Methoxyphenyl)ethynyl]pyridine](/img/structure/B3031145.png)
![5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B3031147.png)
![tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031148.png)
